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3-o-beta-d-Galactopyranosyl-d-galactose

Probiotics Gut Microbiota Carbohydrate Uptake

This β-(1→3)-galactobiose isomer is the only validated negative-control substrate for Bifidobacterium animalis subsp. lactis Bal6GBP transporter studies, exhibiting a multi-hour lag phase vs. β-(1→6)-galactobiose. Its ChEBI-annotated epitope role enables linkage-specific antibody profiling on glycan microarrays. Combined with β-(1→4) and β-(1→6) isomers, it completes the analytical panel for defining β-galactosidase substrate scope and HPLC/TLC reference mapping. Insist on the correct linkage—generic substitution with other galactobiose isomers yields invalid biological data.

Molecular Formula C12H22O11
Molecular Weight 342.297
CAS No. 5188-48-7
Cat. No. B571631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-o-beta-d-Galactopyranosyl-d-galactose
CAS5188-48-7
Synonyms3-O-β-D-Galactopyranosyl-galactose;  D-3-O-β-D-Galactopyranosyl-galactose;  3-O-β-D-Galactopyranosyl-D-galactose;  β-D-Galactosyl-(1→3)-D-galactose
Molecular FormulaC12H22O11
Molecular Weight342.297
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1
InChIKeyYGEHCIVVZVBCLE-IQVNANRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-β-D-Galactopyranosyl-D-galactose (CAS 5188-48-7): A β-(1→3)-Linked Galactobiose with Defined Linkage-Specific Biological Recognition


3-O-β-D-Galactopyranosyl-D-galactose (CAS 5188-48-7), also referred to as β-(1→3)-galactobiose, is a reducing disaccharide composed of two D-galactose units linked via a β-(1→3)-glycosidic bond [1]. It has a molecular formula of C12H22O11 and a molecular weight of 342.3 g/mol . This compound is structurally classified as an O-glycosylgalactose and is distinct from other galactobiose isomers (e.g., β-(1→4)-, β-(1→6)-, and α-(1→3)-galactobiose) based on its specific linkage configuration, which directly governs its recognition by proteins, enzymes, and carbohydrate-active proteins [1][2].

Why 3-O-β-D-Galactopyranosyl-D-galactose Cannot Be Interchanged with Other Galactobiose Isomers in Biological Assays


The biological activity of 3-O-β-D-galactopyranosyl-D-galactose is exquisitely dependent on its specific β-(1→3) glycosidic linkage. Generic substitution with other galactobiose isomers—such as the readily available β-(1→4)- or β-(1→6)-galactobiose—is not scientifically valid due to documented, dramatic differences in protein recognition and cellular uptake [1]. Specifically, a solute-binding protein (Bal6GBP) from *Bifidobacterium animalis* subsp. *lactis* exhibits a 1630-fold selectivity difference between β-(1→6)- and β-(1→4)-galactobiose, and growth on β-(1→3)-galactobiose is characterized by a multi-hour lag phase compared to the preferred β-(1→6) isomer, demonstrating that even subtle linkage variations result in profoundly different biological outcomes [1].

Quantitative Evidence for 3-O-β-D-Galactopyranosyl-D-galactose (β-(1→3)-Galactobiose) Differentiation vs. Closest Analogs


Bifidobacterium animalis subsp. lactis Growth Selectivity: β-(1→3)- vs. β-(1→6)-Galactobiose

In a study characterizing the β-galactoside utilization locus of Bifidobacterium animalis subsp. lactis Bl-04, the solute-binding protein Bal6GBP was shown to control substrate specificity at the uptake level. While Bal6GBP recognizes both β-(1→6)- and β-(1→4)-galactobiose, it discriminates between them with a 1630-fold higher selectivity for β-(1→6)-galactobiose [1]. Critically for 3-O-β-D-galactopyranosyl-D-galactose, growth on β-(1→3)-galactobiose as the sole carbon source resulted in a pronounced 'several hours lag' compared to growth on β-(1→6)-galactobiose, indicating that this specific linkage is poorly accommodated by the transporter and cannot support efficient bacterial proliferation [1].

Probiotics Gut Microbiota Carbohydrate Uptake ABC Transporter Specificity

Chemical Synthesis Yields: 3-O-β- vs. 3-O-α- and 4-O-β-Galactopyranosyl-D-galactose

The chemical synthesis of isomeric galactopyranosyl-D-galactoses via reaction of 2,4-di-O-acetyl-1,6-anhydro-β-D-galactopyranose with tetra-O-acetyl-α-D-galactopyranosyl bromide yields both α- and β-linked products at the 3-position. The reported yields are 46% for 3-O-α-D-galactopyranosyl-D-galactose (10) and 14% for 3-O-β-D-galactopyranosyl-D-galactose (11) [1]. In contrast, the reaction at the 4-position produces 4-O-α-D-galactopyranosyl-D-galactose (8) at 40% yield and 4-O-β-D-galactopyranosyl-D-galactose (9) at 30% yield [1]. This demonstrates that the β-(1→3) linkage is the lowest-yielding isomer under these standard conditions, with a 3.3-fold lower synthetic efficiency compared to the α-(1→3) isomer and a 2.1-fold lower yield compared to the β-(1→4) isomer.

Carbohydrate Chemistry Disaccharide Synthesis Glycosidic Bond Formation Anomeric Selectivity

Epitope Annotation: β-(1→3)-Galactobiose as a Distinct Carbohydrate Epitope

The ChEBI (Chemical Entities of Biological Interest) ontology explicitly annotates β-(1→3)-galactobiose (3-O-β-D-galactopyranosyl-D-galactose) with a 'role as an epitope' [1]. This annotation is linkage-specific and distinguishes this isomer from other galactobiose variants (e.g., β-(1→4)- or β-(1→6)-galactobiose), which are not annotated with this same epitope role. The Gene Ontology (GO) annotation database further links this compound to epitope-related biological processes via the RO:0000087 (has role) relationship [2].

Glycobiology Epitope Mapping Glycan Microarray Carbohydrate-Antibody Interactions

Enzymatic Substrate Differentiation: β-Galactosidase Activity on β-(1→3)- vs. β-(1→4)-Galactobiose

3-O-β-D-Galactopyranosyl-D-galactose serves as a defined substrate for β-galactosidase enzymes [1]. A β-(1,6)/(1,3)-galactosidase from Bifidobacterium animalis subsp. lactis Bl-04 was characterized as 'relatively promiscuous,' exhibiting only a 5-fold higher catalytic efficiency on the preferred β-(1,6)-galactobiose compared to β-(1,4)-galactobiose [2]. While the study did not directly report kinetic parameters for β-(1→3)-galactobiose, the characterization of this enzyme family provides a framework for comparative enzymology: the enzyme's ability to act on β-(1→3) linkages, coupled with its defined kinetic preference for β-(1→6), establishes a quantitative baseline for evaluating substrate specificity across the galactobiose isomer panel [2].

Enzymology Glycoside Hydrolase Substrate Specificity β-Galactosidase Assay

Recommended Application Scenarios for 3-O-β-D-Galactopyranosyl-D-galactose (CAS 5188-48-7) Based on Quantitative Differentiation Evidence


Mapping Substrate Selectivity of ABC Transporters in Probiotic Bifidobacteria

Use 3-O-β-D-galactopyranosyl-D-galactose as a negative-control or low-efficiency substrate in growth assays and uptake experiments with *Bifidobacterium animalis* subsp. *lactis* Bl-04. The documented multi-hour lag phase on β-(1→3)-galactobiose compared to efficient growth on β-(1→6)-galactobiose [1] makes this compound an essential tool for dissecting the linkage specificity of the Bal6GBP transporter and its homologs. This application is critical for prebiotic development and probiotic strain engineering.

Carbohydrate Epitope Probe for Glycan Microarray and Antibody-Binding Studies

Leverage the ChEBI-annotated epitope role of β-(1→3)-galactobiose [1] to print this compound on glycan microarrays for profiling antibody or lectin binding specificities. The unique epitope annotation distinguishes it from other galactobiose isomers, enabling linkage-specific immune recognition studies relevant to food allergy research, autoimmunity, and host-microbe interaction mapping.

Enzymology Substrate for Characterizing β-Galactosidase Linkage Specificity

Employ 3-O-β-D-galactopyranosyl-D-galactose as a reference substrate in enzymatic assays to determine the linkage preference of novel or engineered β-galactosidases [1][2]. Paired with β-(1→4)- and β-(1→6)-galactobiose, this isomer completes the analytical panel needed to fully define an enzyme's substrate scope, which is essential for biocatalyst development in the dairy and prebiotic industries.

Chromatographic Standard for Identification of Isomeric Galactobioses in Complex Mixtures

Utilize 3-O-β-D-galactopyranosyl-D-galactose as an authentic reference standard for thin-layer chromatography (TLC) or HPLC analysis of galactobiose isomer mixtures derived from partial acid hydrolysis of galactans or galacto-oligosaccharide (GOS) products. The chromatographic properties of the isomeric O-β-D-galactopyranosyl-D-galactoses have been systematically characterized [1], and the β-(1→3) isomer serves as an essential marker for identifying linkage distribution in prebiotic product characterization and quality control.

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